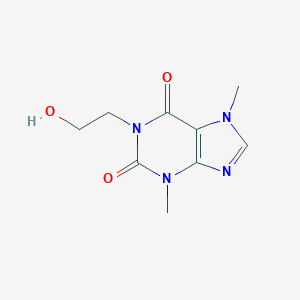
1-(2-Hydroxyethyl)-3,7-dimethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3,7-dimethylxanthine, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. Theophylline has been used for decades in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties. In recent years, theophylline has gained attention for its potential therapeutic applications in other diseases, such as cancer and neurological disorders.
Mechanism Of Action
Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to bronchodilation, vasodilation, and anti-inflammatory effects. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine inhibits PDE activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA), which regulates cell cycle progression and apoptosis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects through the activation of the cAMP/PKA signaling pathway.
Biochemical And Physiological Effects
Theophylline has several biochemical and physiological effects, including bronchodilation, vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit tumor growth and metastasis through the regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
Theophylline has several advantages for lab experiments, including its low cost and availability. However, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has limitations, including its narrow therapeutic window and potential for toxicity at high doses.
Future Directions
There are several future directions for the research of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be further studied for its potential as a combination therapy with other anticancer drugs. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential as a disease-modifying therapy. Additionally, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Synthesis Methods
Theophylline can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine involves the reaction of xanthine with ethylene oxide or ethylene chlorohydrin, followed by methylation at the 3 and 7 positions.
Scientific Research Applications
Theophylline has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit the growth and metastasis of cancer cells through multiple mechanisms, including regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
1507-14-8 |
|---|---|
Product Name |
1-(2-Hydroxyethyl)-3,7-dimethylxanthine |
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3 |
InChI Key |
RXONRYRTUQKSNI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Other CAS RN |
1507-14-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




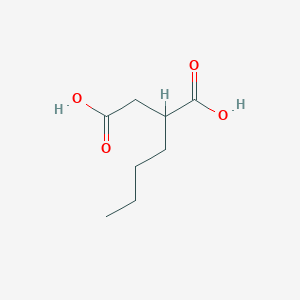
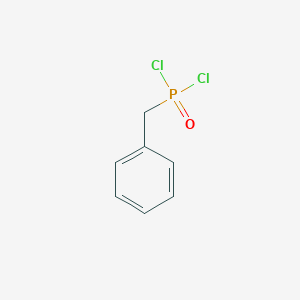
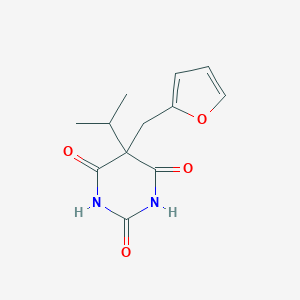
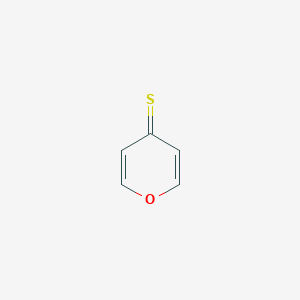
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
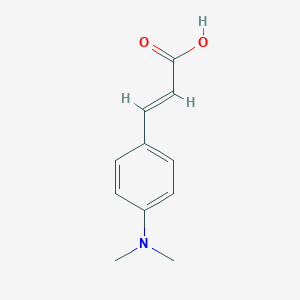
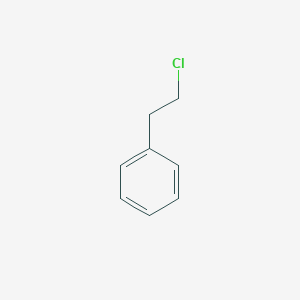
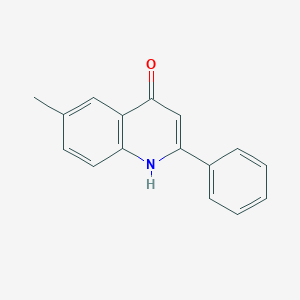
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
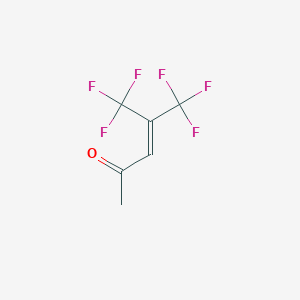
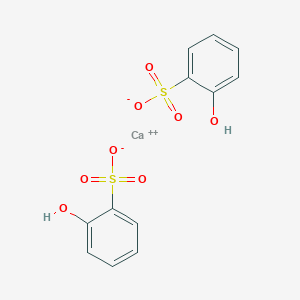
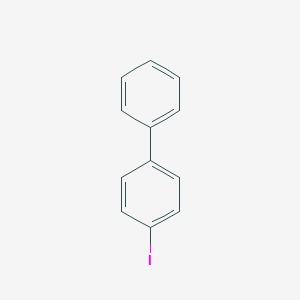
![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)